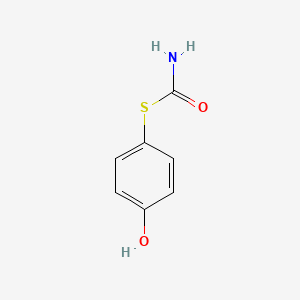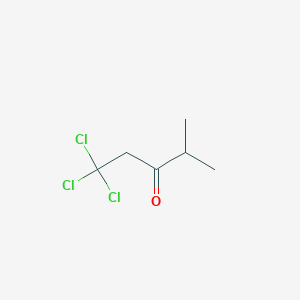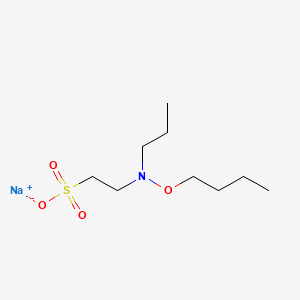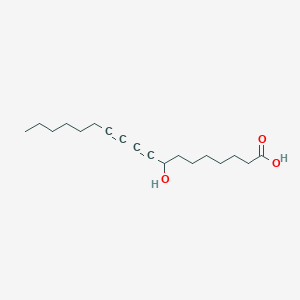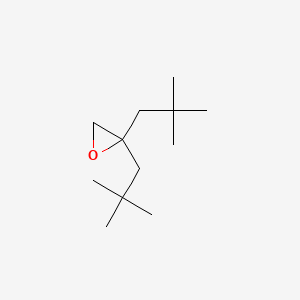
Oxirane, 2,2-di-tert-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxirane, 2,2-di-tert-pentyl- is a chemical compound with the molecular formula C12H24O. It belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of two tert-pentyl groups attached to the oxirane ring, making it a unique and interesting molecule for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxiranes typically involves the oxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA). For Oxirane, 2,2-di-tert-pentyl-, the starting material would be an alkene with two tert-pentyl groups. The reaction is carried out under mild conditions, often at room temperature, to avoid decomposition of the product .
Industrial Production Methods
Industrial production of oxiranes, including Oxirane, 2,2-di-tert-pentyl-, can be achieved through the catalytic oxidation of alkenes. Catalysts such as silver or titanium dioxide are commonly used in these processes. The reaction is typically conducted in a continuous flow reactor to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxirane, 2,2-di-tert-pentyl- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms of the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can attack the oxirane ring.
Major Products
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted alcohols or ethers.
Wissenschaftliche Forschungsanwendungen
Oxirane, 2,2-di-tert-pentyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Oxirane, 2,2-di-tert-pentyl- involves the opening of the oxirane ring, which is highly strained and reactive. This ring-opening can occur through nucleophilic attack, leading to the formation of various products depending on the nucleophile used. The molecular targets and pathways involved include interactions with nucleophiles such as water, alcohols, and amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethylene oxide (Oxirane): A simpler oxirane with only hydrogen atoms attached to the ring.
Propylene oxide: An oxirane with a methyl group attached to the ring.
Butylene oxide: An oxirane with an ethyl group attached to the ring.
Uniqueness
Oxirane, 2,2-di-tert-pentyl- is unique due to the presence of two bulky tert-pentyl groups, which can influence its reactivity and steric properties. This makes it distinct from simpler oxiranes like ethylene oxide and propylene oxide, which have smaller substituents and different reactivity profiles .
Eigenschaften
CAS-Nummer |
64046-71-5 |
|---|---|
Molekularformel |
C12H24O |
Molekulargewicht |
184.32 g/mol |
IUPAC-Name |
2,2-bis(2,2-dimethylpropyl)oxirane |
InChI |
InChI=1S/C12H24O/c1-10(2,3)7-12(9-13-12)8-11(4,5)6/h7-9H2,1-6H3 |
InChI-Schlüssel |
BWGSZHJIVJXUFR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1(CO1)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


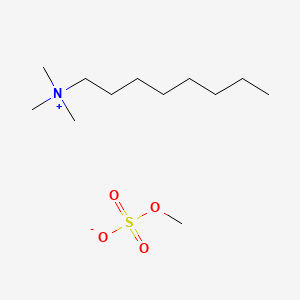
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
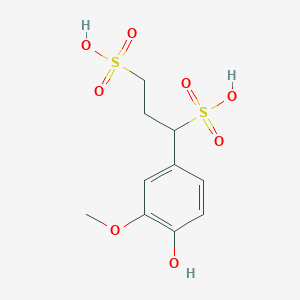

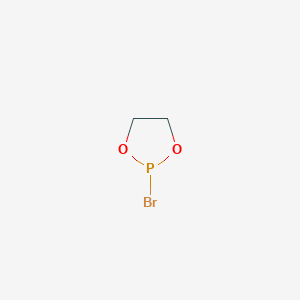
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-cyclohexylaniline](/img/structure/B14484183.png)


